

strategies for parsaclisib discontinuation due to toxicity

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Compound Focus: Parsaclisib

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Toxicity Profile and Discontinuation Data

The following table summarizes key treatment-emergent adverse events (TEAEs) leading to discontinuation of **parsaclisib**, as reported in phase II clinical trials [1] [2] [3].

Adverse Event	Incidence (Any Grade)	Grade ≥ 3 Incidence	Incidence Leading to Discontinuation
Diarrhea	28.6% - 47%	7.1% - 14%	8% - 12.5%
Colitis	Information missing	Information missing	5% - 6%
Stomatitis	23.8%	11.9%	Information missing
Rash	16% - 18%	Information missing	Information missing
Neutropenia	14% - 16%	8.3% - 11%	Information missing

Overall Discontinuation Rate: Across studies, TEAEs led to treatment discontinuation in approximately **11.9% to 25%** of patients [1] [2] [3].

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities that lead to **parsaclisib discontinuation?** The most common TEAEs leading to discontinuation are gastrointestinal, specifically **diarrhea and colitis** [3] [4] [5]. These are considered class effects for PI3K δ inhibitors.

Q2: How can diarrhea associated with **parsaclisib be managed?** Clinical investigators recommend being **proactive** in management [4]. Upon onset of diarrhea, physicians should act quickly, which may include dose interruptions or reductions. For half of the patients who experienced diarrhea in one study, it was a reason for discontinuation [4].

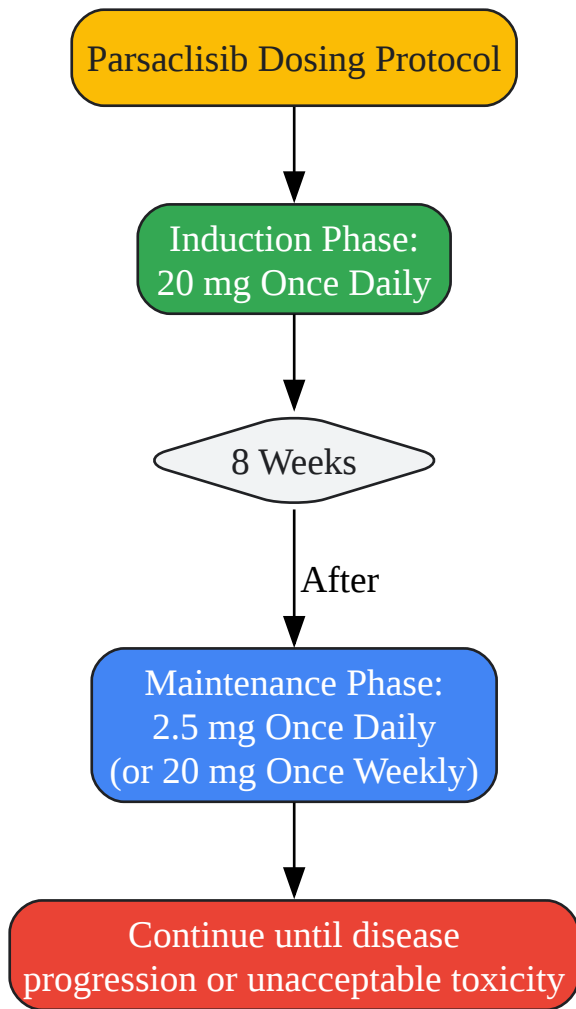
Q3: Is hepatotoxicity a major concern with **parsaclisib?** **Parsaclisib** was specifically designed to be a highly selective PI3K δ inhibitor to reduce transaminitis (liver enzyme elevation), a side effect seen with other PI3K inhibitors [4]. In the CITADEL-205 trial, the occurrence of grade 3/4 transaminitis was low (approximately 3-4%), suggesting a differentiated tolerability profile in this regard [4].

Q4: Were there any fatal adverse events related to **parsaclisib?** Yes, fatal TEAEs occurred in clinical trials. In the CITADEL-205 study (MCL), six patients experienced fatal TEAEs, with one determined to be treatment-related [2]. In another study (MZL), fatal TEAEs deemed related to **parsaclisib** included one case each of febrile neutropenia and sepsis [3].

Experimental Protocols for Toxicity Management

The following workflows are derived from the dosing strategies and management approaches used in the cited clinical trials.

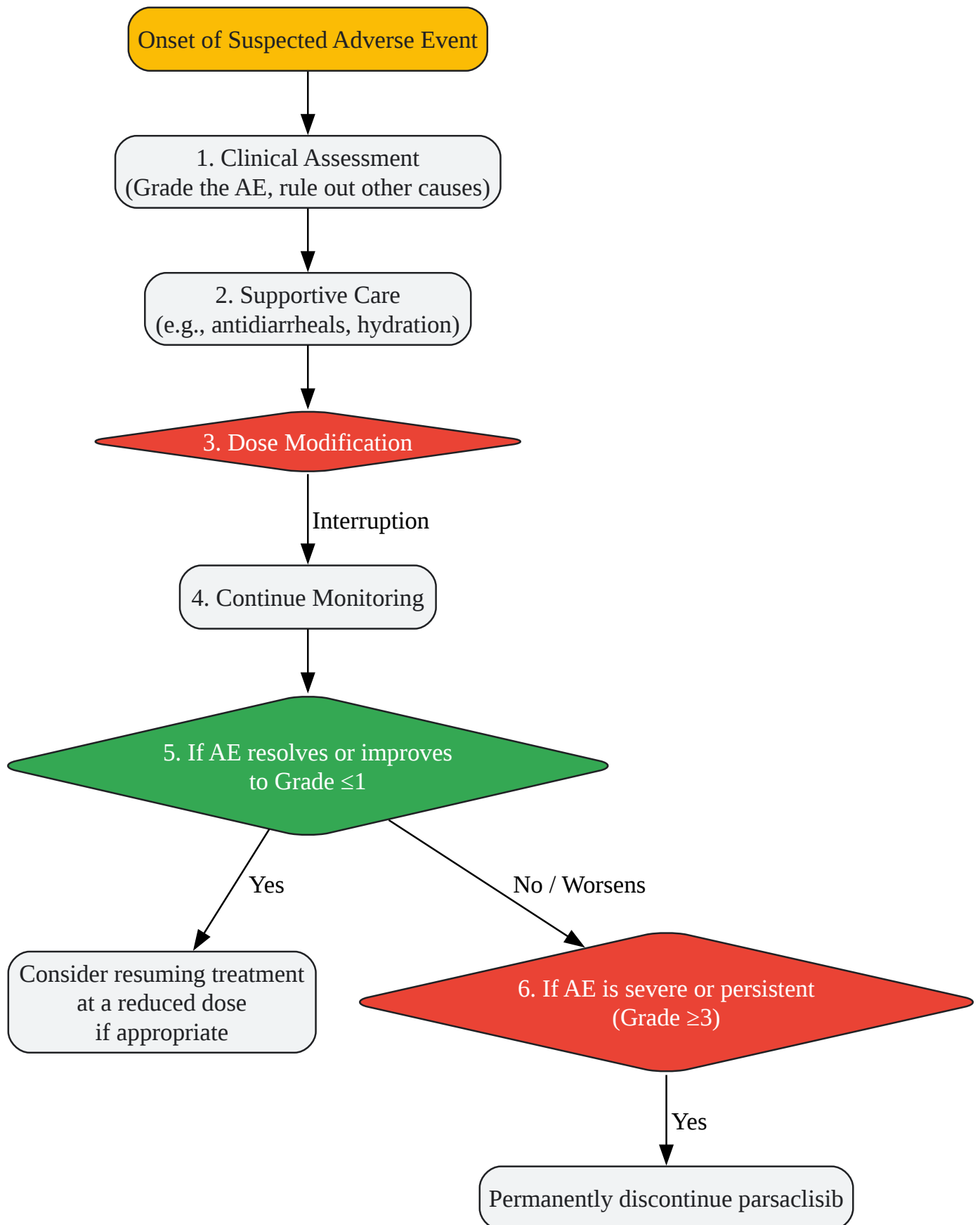
Dosing Strategy to Mitigate Toxicity The clinical trials explored specific dosing schedules to improve long-term tolerability. The following diagram outlines this strategy:



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This dosing regimen was implemented based on pharmacokinetic data to maintain PI3K pathway inhibition while potentially reducing the frequency of late-onset adverse events [1].

Protocol for Managing Suspected Adverse Events The diagram below illustrates a general protocol for managing AEs, based on clinical trial conduct:



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In trials, management often involved dose interruption (required in ~50% of patients) until the AE resolved to Grade ≤ 1 , followed by dose reduction or permanent discontinuation depending on severity and persistence [2] [3] [5].

Important Development Context

When using this information for research and development, please note:

- **Business Decision Impact:** Incyte withdrew the New Drug Application (NDA) for **parsaclisib** in relapsed/refractory FL, MZL, and MCL. The company stated this was a **business decision** related to the feasibility of completing required confirmatory studies and **not** related to changes in the efficacy or safety profile of the drug [3] [5].
- **Limited Benefit in Specific Populations:** **Parsaclisib** monotherapy demonstrated **limited clinical benefit** in patients with mantle cell lymphoma (MCL) who had previously been treated with a BTK inhibitor (ibrutinib) [2]. This is a critical consideration for designing future studies or treatment sequences.

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